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Introduction

Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic
acid class. It exerts its therapeutic effects, including analgesia and anti-inflammatory actions,
through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of
prostaglandins. These application notes provide a summary of the available data on the long-
term effectiveness and tolerability of Flunoxaprofen, primarily in the context of osteoarthritis
and rheumatoid arthritis. Due to the limited availability of detailed quantitative data from specific
long-term Flunoxaprofen studies in publicly accessible literature, the tables presented are
representative examples derived from long-term studies of other NSAIDs in similar indications
to illustrate typical outcomes. The protocols provided are based on the methodologies
described in Flunoxaprofen clinical trial abstracts, supplemented with standard procedures for
NSAID clinical trials.

Data Presentation
Effectiveness of Flunoxaprofen in Osteoarthritis

A multicentre clinical study involving 154 patients with radiologically confirmed osteoarthritis of
large joints demonstrated significant improvements in all assessed variables over a 45-60 day
treatment period with Flunoxaprofen (100 mg twice daily). The assessed variables included
pain at rest, pain on passive and active motion, quality of sleep, and articular flexion.
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Table 1: Representative Efficacy Data for NSAIDs in Long-Term Osteoarthritis Trials

. Change from
Baseline (Mean + .
Parameter Baseline at 12 p-value

SD)
Weeks (Mean * SD)

WOMAC Pain Score

65.4 +15.2 -30.8 +18.5 <0.001
(0-100)
WOMAC Physical
Function Score (0- 58.9+16.1 -28.5+19.2 <0.001
100)
Patient Global
Assessment of

] o 68.3 +£14.8 -35.2+20.1 <0.001

Disease Activity (0-
100 VAS)
Rescue Medication

56 +2.1 -3.1+1.8 <0.001

Use (tablets/week)

Note: This table is a representative example based on typical outcomes from long-term NSAID
trials in osteoarthritis and does not represent specific data from Flunoxaprofen studies.

Effectiveness of Flunoxaprofen in Rheumatoid Arthritis

In a 30-day, crossover clinical study involving 20 patients with active rheumatoid arthritis,
Flunoxaprofen (400 mg/day) was found to have therapeutic effects equivalent to naproxen
(500 mg/day).[1] Both treatments resulted in significant relief of spontaneous diurnal and
nocturnal pain, pain on active and passive motion, and morning stiffness.[1] Additionally,
significant improvements were observed in grip strength and the Ritchie's index.[1] Neither
drug altered biochemical markers of inflammation such as ESR and CPR.[1]

Table 2: Representative Efficacy Data for NSAIDs in Long-Term Rheumatoid Arthritis Trials
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. Change from
Baseline (Mean * }
Parameter Baseline at 12 p-value

SD)
Weeks (Mean * SD)

ACR20 Response (%) 0% 55% <0.001
DAS28-CRP 6.1+0.9 -22+1.1 <0.001
Tender Joint Count (0-

25.3+10.1 -12.8+8.5 <0.001
68)
Swollen Joint Count

18.7 + 8.4 -9.2+6.7 <0.001
(0-66)
Patient Assessment of

69.8 + 15.5 -32.5+19.8 <0.001

Pain (0-100 VAS)

Note: This table is a representative example based on typical outcomes from long-term NSAID
trials in rheumatoid arthritis and does not represent specific data from Flunoxaprofen studies.

Tolerability of Flunoxaprofen

Across the available studies, Flunoxaprofen was reported to be very well tolerated.[1] In the
osteoarthritis study, no significant adverse reactions or alterations in laboratory controls (arterial
blood pressure, hepatic and renal function tests, haematological examinations) were noted.
Similarly, the rheumatoid arthritis study found no modification in hepatorenal function tests or
haematological parameters.[1]

Table 3: Representative Tolerability Data for NSAIDs in Long-Term Clinical Trials (12 Weeks)
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Adverse Event NSAID Group (N=500) Placebo Group (N=500)
Any Adverse Event 250 (50%) 200 (40%)
Gastrointestinal Disorders 75 (15%) 40 (8%)

- Dyspepsia 40 (8%) 15 (3%)

- Nausea 25 (5%) 10 (2%)

- Abdominal Pain 15 (3%) 5 (1%)

Cardiovascular Events 10 (2%) 8 (1.6%)

Renal Events 5 (1%) 3 (0.6%)

Discontinuation due to Adverse
25 (5%) 15 (3%)
Events

Note: This table is a representative example based on typical outcomes from long-term NSAID
trials and does not represent specific data from Flunoxaprofen studies.

Experimental Protocols

Protocol 1: Multicentre, Open-Label Study of
Flunoxaprofen in Osteoarthritis

Objective: To evaluate the long-term effectiveness and tolerability of Flunoxaprofen in patients
with osteoarthritis.

Study Design: A 60-day, multicentre, open-label, prospective study.
Patient Population:

 Inclusion Criteria: Male and female patients aged 40-75 years with a diagnosis of
osteoarthritis of the knee or hip confirmed by radiological evidence, experiencing moderate
to severe pain.

» Exclusion Criteria: History of peptic ulcer disease, renal or hepatic impairment, known
hypersensitivity to NSAIDs, and concurrent use of other anti-inflammatory medications.
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Treatment:

¢ Flunoxaprofen 100 mg administered orally twice daily for a period of 45 to 60 days.

Assessments:

» Baseline (Day 0): Full medical history, physical examination, vital signs, laboratory tests
(CBC, liver function, renal function), and baseline efficacy assessments.

o Follow-up Visits (Day 15, 30, 45, and 60): Efficacy assessments, adverse event monitoring,
and vital signs.

o End of Study (Day 60 or early termination): All baseline assessments repeated.

Efficacy Variables:

Pain at rest (Visual Analog Scale - VAS)

Pain on passive motion (VAS)

Pain on active motion (VAS)

Quality of sleep (Likert scale)

Articular flexion (goniometry)

Tolerability Variables:

 Incidence and severity of all adverse events.
e Changes in laboratory parameters.

e Changes in vital signs.

Protocol 2: Randomized, Double-Blind, Crossover Study
of Flunoxaprofen vs. Naproxen in Rheumatoid Arthritis
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Objective: To compare the efficacy and safety of Flunoxaprofen with Naproxen in patients with
active rheumatoid arthritis.

Study Design: A randomized, double-blind, two-period, crossover study.
Patient Population:

« Inclusion Criteria: Female out-patients aged 18 years or older with a diagnosis of classical or
definite rheumatoid arthritis (according to established criteria), in an active phase of the
disease.

o Exclusion Criteria: Similar to the osteoarthritis protocol.
Treatment:

e Period 1 (30 days): Patients randomized to receive either Flunoxaprofen 400 mg/day or
Naproxen 500 mg/day.

o Washout Period (7 days): No study medication administered.

e Period 2 (30 days): Patients receive the alternate treatment to that which they received in
Period 1.

Assessments:
o Baseline (Day 0 of each period): Efficacy and safety assessments.
o End of Treatment (Day 30 of each period): Efficacy and safety assessments repeated.

Efficacy Variables:

Spontaneous diurnal and nocturnal pain (VAS)

Pain on active and passive motion (VAS)

Duration of morning stiffness (minutes)

Grip strength (sphygmomanometer)
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 Ritchie's Articular Index

» Erythrocyte Sedimentation Rate (ESR)

e C-Reactive Protein (CRP)

Tolerability Variables:

 Incidence and severity of all adverse events.

» Changes in hepatorenal function tests and haematological parameters.
Mandatory Visualization

Signaling Pathway of Flunoxaprofen's Mechanism of
Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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